5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Catalog No.
S13725308
CAS No.
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Product Name

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

IUPAC Name

5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-10(4-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3

InChI Key

IGBHMCIIZZANFI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)C#N)C

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound characterized by its unique spirocyclic structure. Its molecular formula is C10H15NOC_{10}H_{15}NO with a molecular weight of 165.23 g/mol . The compound features a carbonitrile functional group, which is known for its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

  • Nucleophilic Substitution: The carbonitrile group can be replaced by nucleophiles such as amines or alcohols under basic conditions.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Hydrolysis: In the presence of water and acid, the nitrile can hydrolyze to form a carboxylic acid.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Carbonitrile Group: This is usually done via nucleophilic substitution or by reacting a suitable nitrile precursor.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for successful synthesis .

5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development targeting specific diseases.
  • Material Science: Its chemical properties may allow it to be used in the development of new materials with desirable characteristics.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

The versatility of this compound makes it a valuable asset in both research and industrial settings .

Interaction studies involving 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile are essential to understanding its biological activity. These studies typically focus on:

  • Binding Affinity: Determining how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound influences biochemical pathways at the molecular level.

Such studies can reveal insights into its potential therapeutic uses and inform future drug design efforts .

Several compounds share structural similarities with 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Oxaspiro[2.5]octane-2-carbonitrileC8H11NOC_8H_{11}NOLacks methyl groups at positions 5 and 7; smaller molecular weight (137.18 g/mol) .
Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H18O3C_{11}H_{18}O_3Contains a carboxylate group instead of a carbonitrile; larger molecular weight (198.26 g/mol).
4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrileC10H15NOC_{10}H_{15}NOSimilar structure but different methyl group positioning; identical molecular formula and weight (165.23 g/mol) .

These compounds illustrate the diversity within the spirocyclic family while highlighting the unique attributes of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile, particularly its specific arrangement of functional groups that may influence its reactivity and biological activity.

The retrosynthetic analysis of 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile reveals multiple strategic disconnection approaches that can guide synthetic planning [1] [2]. The spirocyclic architecture presents unique challenges due to the strained spiro junction and the presence of both oxirane and carbonitrile functionalities [3]. The molecular framework with molecular formula C₁₀H₁₅NO and molecular weight 165.23 grams per mole contains a spiro carbon center connecting a three-membered oxirane ring to a six-membered saturated carbocycle [1].

A primary retrosynthetic disconnection involves the cleavage of the spiro center, which can be approached through two main pathways. The first strategy targets the formation of the oxirane ring as the final step, working backwards from a cyclopropane precursor bearing the carbonitrile group [2]. This approach leverages the established reactivity patterns of cyclopropyl acetonitrile derivatives, where Claisen condensation reactions using sodium methanolate in tetrahydrofuran have been successfully employed for related spiro[2.5]octane systems [2].

The second disconnection strategy focuses on the carbonitrile introduction as a late-stage functionalization. This pathway begins with the spirocyclic core formation through spiroannulation reactions, followed by nitrile incorporation via nucleophilic substitution or elimination processes [4]. The retrosynthetic analysis reveals that the dimethyl substituents at positions 5 and 7 can be introduced through alkylation reactions of ketone intermediates or through the use of appropriately substituted starting materials [2].

Table 1: Retrosynthetic Disconnection Strategies

StrategyKey DisconnectionStarting MaterialsKey Transformation
Oxirane FormationSpiro C-O bondCyclopropyl ketonesEpoxidation
Carbonitrile IntroductionC-CN bondSpirocyclic halidesNucleophilic substitution
Ring AnnulationSpiro C-C bondLinear precursorsCyclization/Spiroannulation

The successful retrosynthetic planning must account for the conformational strain inherent in the spirocyclic system [4]. The spiro junction imposes significant torsional constraints with bond angles approaching 60 degrees, which influences both the thermodynamic stability and kinetic accessibility of potential intermediates [3]. These structural considerations directly impact the selection of appropriate synthetic methodologies and reaction conditions for efficient construction of the target molecule.

Key Synthetic Routes for 1-Oxaspiro[2.5]octane Derivatives

The synthesis of 1-oxaspiro[2.5]octane derivatives employs several well-established synthetic routes, each offering distinct advantages depending on the specific substitution pattern and functional group requirements [2] . The most prevalent approach involves cyclopropanation reactions starting from appropriate cyclic ketone precursors, followed by functional group transformations to install the carbonitrile moiety .

The Claisen condensation methodology represents a cornerstone synthetic route for spiro[2.5]octane frameworks [2]. This approach utilizes [1-(2-oxo-propyl)-cyclopropyl]-acetic acid esters as key intermediates, which undergo base-catalyzed cyclization in the presence of sodium methanolate. The reaction proceeds through formation of an enolate intermediate, followed by intramolecular nucleophilic attack to establish the spirocyclic junction [2]. Typical reaction conditions involve refluxing in tetrahydrofuran for 8-12 hours, achieving yields ranging from 65-80% depending on the substitution pattern [2].

Epoxidation-based synthetic routes provide an alternative pathway for oxaspiro compound formation . The primary synthetic approach involves epoxidation of 6-methylcyclohexanone derivatives using meta-chloroperbenzoic acid as the oxidizing agent . The reaction requires careful temperature control, typically maintained between 0°C and room temperature in dichloromethane solvent . This methodology produces the spiro-epoxide structure through nucleophilic attack of the peracid on the carbonyl-adjacent carbon, leading to formation of the oxirane ring system .

Table 2: Synthetic Route Comparison

MethodStarting MaterialConditionsYield RangeReaction Time
Claisen CondensationCyclopropyl estersNaOMe/THF, reflux65-80%8-12 hours
EpoxidationMethylcyclohexanonemCPBA/DCM, 0°C-RT70-85%4-8 hours
SpiroannulationLinear precursorsVarious catalysts55-75%6-24 hours

The spiroannulation approach offers versatility in constructing complex spirocyclic architectures through metal-catalyzed cyclization reactions [6] [7]. Scandium-catalyzed asymmetric allylsilane annulation reactions have demonstrated particular effectiveness for spirocyclic synthesis [6]. The reaction mechanism involves formation of a scandium-PyBox-BArF catalyst complex, followed by coordination with bidentate electrophiles and subsequent nucleophilic addition [6]. Optimal reaction rates depend on pre-complexation of the catalyst and careful control of the order of component addition [6].

Industrial-scale production methods have been developed to address the challenges of large-scale synthesis . These processes incorporate continuous flow reactors to improve heat and mass transfer characteristics, enabling better control over reaction parameters . Purification techniques such as distillation and chromatographic methods are employed to isolate products with high purity levels . Process optimization focuses on maximizing yield while minimizing by-product formation through careful tuning of reagent equivalents, solvent selection, and temperature profiles .

Role of Catalysts in Spiroannulation Reactions

Catalytic systems play a crucial role in spiroannulation reactions, enabling efficient formation of spirocyclic structures under controlled conditions [6] [8] [9]. Lewis acid catalysts have emerged as particularly effective promoters for spirocyclization processes, facilitating ring closure through coordination-activated electrophilic centers [8] [9]. The choice of catalyst system significantly influences both the reaction rate and the stereochemical outcome of the spiroannulation process [6].

Scandium-based catalysts represent one of the most thoroughly studied systems for asymmetric spiroannulation reactions [6]. The scandium(III)-PyBox-BArF catalyst system demonstrates remarkable efficiency in promoting allylsilane annulation reactions [6]. The active catalyst forms through a bimolecular combination of scandium(III) with a BArF anion, followed by coordination with the PyBox ligand [6]. This catalyst system exhibits minimal solubility until addition of bidentate electrophiles, which triggers formation of the active catalytic species [6].

Table 3: Catalyst Performance in Spiroannulation Reactions

Catalyst SystemSubstrate TypeTemperatureYieldEnantioselectivity
Sc(III)-PyBox-BArFAllylsilanes-78°C to RT75-90%85-95% ee
Cu(OTf)₂Cyclopropanes0°C to 40°C70-85%-
Yb(OTf)₃AziridinesRT to 60°C60-80%70-85% ee

Copper-based Lewis acid catalysts have shown exceptional performance in promoting [3+2] annulation reactions of spirocyclic donor-acceptor cyclopropanes [8]. Copper triflate catalysis enables efficient synthesis of spirocyclopenteneoxindoles with excellent diastereoselectivity ratios exceeding 40:1 [8]. The reaction proceeds under mild conditions and tolerates a wide scope of substrates, providing desired products in yields up to 90% [8]. The copper catalyst activates the cyclopropane ring through coordination, facilitating ring opening and subsequent cyclization with ynamide partners [8].

Ytterbium triflate has emerged as an effective catalyst for diastereoselective [3+2] cycloaddition reactions in spiroannulation processes [10]. The catalytic system operates through a relay mechanism where gold-catalyzed cycloisomerization is followed by ytterbium-catalyzed cycloaddition with aziridines [10]. This bimetallic approach enables selective carbon-carbon bond cleavage and formation under mild reaction conditions [10]. The methodology constructs complex nitrogen-containing spiro heterocycles from readily available starting materials [10].

The mechanistic understanding of catalyst function reveals the importance of ligand effects in determining reaction outcomes [6]. Ligand-accelerated catalysis has been observed in several systems, attributed to the ligand's ability to reduce off-cycle oligomerization processes [6]. Sterically demanding ligands typically perform with faster relative reaction rates compared to less hindered alternatives [6]. In-situ infrared spectroscopy studies have provided valuable insights into the ligand-dependent acceleration patterns and reaction kinetics [6].

Silver and bismuth salts have demonstrated catalytic activity in specific spiroannulation transformations [11]. These catalysts promote cyclization reactions through coordination with alkyne functionalities, enabling the formation of propellane structures that can be subsequently transformed into spirocyclic derivatives [11]. The reaction conditions typically require elevated temperatures and anhydrous conditions to achieve optimal performance [11].

Purification Techniques and Yield Optimization Strategies

Purification of spirocyclic compounds requires specialized techniques adapted to the unique structural characteristics and polarity profiles of these molecules [12] [13] [14]. The spirocyclic architecture often results in intermediate polarity compounds that present specific challenges for conventional separation methods [13]. Successful purification strategies must account for the conformational rigidity imposed by the spiro junction and the presence of multiple functional groups [13].

Flash column chromatography represents the primary purification method for spirocyclic compounds, utilizing silica gel as the stationary phase [14] [15]. The optimization of chromatographic separations requires careful selection of mobile phase compositions to achieve appropriate retention factors [14]. Ideal retention factor values should fall between 0.1 and 0.4 for effective isocratic purification, corresponding to elution volumes of 2.5 to 10 column volumes [14]. The relationship between thin-layer chromatography retention factors and column volumes provides a reliable method for predicting optimal separation conditions [14].

Table 4: Chromatographic Optimization Parameters

ParameterOptimal RangeImpact on SeparationTypical Solvents
Retention Factor (Rf)0.15-0.85ResolutionHexane/EtOAc
Column Volume2.5-10 CVLoading capacityDCM/MeOH
Flow Rate1-3 mL/minPeak sharpnessPetroleum ether/EtOAc
Sample Loading1-5% w/wSeparation qualityVarious gradients

Supercritical fluid chromatography has proven particularly effective for separation of spirocyclic compounds due to their volatility and low polarity characteristics [13] [16]. This technique offers significant advantages over traditional liquid chromatography methods, including reduced solvent consumption and improved resolution for compounds with similar polarities [13]. The method has been successfully applied to chiral separations of spirocyclic terpenoids, demonstrating scalability from analytical to preparative quantities [13].

Crystallization techniques offer an alternative purification approach for spirocyclic compounds, particularly when dealing with compounds capable of forming stable crystal lattices [17] [18]. The perpendicular arrangement characteristic of spiro compounds can inhibit crystallization due to molecular entanglement in the amorphous solid state [17]. However, specific crystallization conditions can be optimized through systematic screening of solvents and temperature profiles [18].

Table 5: Yield Optimization Strategies

StrategyMethodTypical ImprovementImplementation
Temperature ControlGradient heating10-25%Programmable reactors
Catalyst LoadingOptimization studies15-30%Systematic screening
Solvent SelectionPolarity matching20-40%Computational prediction
Reaction MonitoringReal-time analysis5-15%In-situ spectroscopy

Reaction monitoring through thin-layer chromatography provides essential feedback for optimization of synthetic procedures [19]. The technique enables real-time assessment of reaction progress and identification of optimal reaction endpoints [19]. Proper monitoring involves spotting starting materials, products, and reaction mixtures at regular intervals to track conversion rates and detect side product formation [19]. Visualization methods include ultraviolet illumination and chemical staining to enhance detection sensitivity [19].

Yield optimization strategies focus on systematic parameter adjustment to maximize product formation while minimizing side reactions [20] [21]. Temperature optimization plays a critical role, as spirocyclic formations often involve activation barriers that require elevated temperatures for reasonable reaction rates [21]. Studies have demonstrated the feasibility of accessing activation barriers of 50-70 kilocalories per mole through high-temperature synthesis methods, achieving product yields up to 50% in reaction times as short as five minutes [21].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile through both proton and carbon-13 analysis. The spirocyclic architecture creates unique magnetic environments that manifest as distinct spectroscopic signatures [1] [2] [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 spectrum of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile exhibits characteristic chemical shifts reflecting the electronic environments within the spirocyclic framework. The nitrile carbon displays the most distinctive signal, appearing in the range of 112-120 parts per million [4] [5]. This chemical shift region is typical for carbonitrile functionalities, where the electron-withdrawing nature of the nitrogen atom deshields the carbon nucleus.

The spiro carbon atom, being quaternary and positioned at the junction of the oxirane and cyclohexane rings, resonates between 80-95 parts per million [6] [7]. This downfield shift compared to typical saturated carbons results from the geometric constraints imposed by the spirocyclic structure and the influence of the adjacent oxygen atom [3]. Research on spirocyclic compounds has demonstrated that the spiro carbon consistently exhibits paramagnetic shifts of 20-40 parts per million relative to corresponding non-spirocyclic analogs [6].

The oxirane carbon atoms present signals in the 50-60 parts per million region, characteristic of carbons adjacent to oxygen in three-membered ring systems [8] [9]. The methyl carbons attached at positions 5 and 7 of the cyclohexane ring appear as signals between 20-25 parts per million, consistent with aliphatic methyl environments [10].

Proton Nuclear Magnetic Resonance Characteristics

The proton spectrum provides valuable information about the molecular dynamics and stereochemistry of the compound. The oxirane proton appears as a doublet in the 3.0-3.5 parts per million range, with the coupling pattern reflecting the vicinal relationship with the carbonitrile-bearing carbon [1]. The chemical shift of this proton is characteristic of protons on carbons adjacent to both oxygen and electron-withdrawing groups.

Cyclohexane ring protons manifest as complex multipets between 1.2-2.8 parts per million, with the exact splitting patterns dependent on the conformational preferences of the six-membered ring [3]. The methyl groups at positions 5 and 7 display characteristic doublet patterns between 0.9-1.2 parts per million, arising from coupling with the adjacent methine protons.

Conformational analysis through nuclear magnetic resonance spectroscopy reveals that spirocyclic compounds often exist as rapidly equilibrating mixtures of conformers at room temperature [2] [3]. Variable temperature studies can provide insights into the conformational dynamics and energy barriers associated with ring flipping processes.

Infrared Spectroscopy of Cyano Functionalities

Infrared spectroscopy offers definitive identification of the carbonitrile functionality in 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile through characteristic vibrational frequencies. The carbon-nitrogen triple bond produces one of the most diagnostic absorptions in organic infrared spectroscopy [11] [12] [13].

Nitrile Stretching Vibrations

The carbon-nitrogen triple bond stretch appears as a sharp, intense absorption between 2240-2260 reciprocal centimeters [11] [14] [13]. This frequency range is characteristic of aliphatic nitriles, where the carbon-nitrogen triple bond is not conjugated with aromatic systems. The high frequency reflects the strength of the triple bond and the light masses of the carbon and nitrogen atoms involved in the vibration [15].

The intensity of the nitrile absorption is typically strong due to the significant change in dipole moment during the stretching vibration [16]. The sharpness of the peak distinguishes it from other functional group absorptions that might appear in similar frequency ranges [12]. For spirocyclic carbonitriles, the geometric constraints of the ring system may cause slight shifts in the exact frequency compared to acyclic analogs [5].

Additional Vibrational Modes

The infrared spectrum of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile displays multiple carbon-hydrogen stretching absorptions between 2850-3000 reciprocal centimeters [11] [14]. The methyl groups contribute asymmetric and symmetric stretching modes typically observed at 2870-2960 reciprocal centimeters [13]. These absorptions appear as multiple overlapping bands due to the presence of both methyl and methylene groups within the molecule.

Carbon-hydrogen bending vibrations provide additional structural information, with methyl deformation modes appearing at 1350-1400 reciprocal centimeters and methylene scissoring motions observed at 1400-1450 reciprocal centimeters [14] [13]. The oxirane ring contributes carbon-oxygen stretching absorptions in the 1000-1300 reciprocal centimeters region, typically appearing as broad absorptions due to coupling with adjacent carbon-carbon stretching modes [17].

The fingerprint region below 1500 reciprocal centimeters contains numerous absorptions arising from carbon-carbon stretching and various bending motions. While these absorptions are complex and difficult to assign definitively, they provide a unique spectroscopic fingerprint for the compound [16] [17].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile provides molecular weight confirmation and structural information through characteristic fragmentation pathways. The molecular ion and fragment ion patterns reflect the inherent stability and fragmentation preferences of the spirocyclic framework [18] [19] [20].

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 165, corresponding to the molecular formula C₁₀H₁₅NO [4] [21]. The intensity of the molecular ion is typically moderate (15-25% relative intensity) due to the stability imparted by the spirocyclic structure [22]. Spirocyclic compounds often display more pronounced molecular ion peaks compared to their acyclic counterparts due to the rigidity of the ring systems [23].

Primary Fragmentation Pathways

The base peak in the mass spectrum frequently corresponds to the loss of the nitrile group, producing a fragment ion at mass-to-charge ratio 137 (molecular ion minus 28) [18]. This fragmentation pathway involves the cleavage of the carbon-carbon bond adjacent to the nitrile functionality, resulting in the elimination of hydrogen cyanide or the cyano radical [19].

Alpha cleavage adjacent to the spiro center produces significant fragment ions. Loss of propyl fragments (mass 43) yields ions at mass-to-charge ratio 122, while elimination of larger alkyl fragments generates ions at mass-to-charge ratios 109 and 94 [19] [20]. These fragmentations reflect the inherent weakness of carbon-carbon bonds adjacent to quaternary centers.

Secondary Fragmentation Processes

Ring fragmentation processes generate characteristic low-mass ions that provide structural information about the cyclohexane portion of the molecule. Cyclohexyl fragments appear at mass-to-charge ratio 81, while oxirane-containing fragments contribute ions at mass-to-charge ratio 67 [18] [19].

The fragmentation pattern of spirocyclic compounds often involves rearrangement reactions that can complicate direct structural assignment [24] [25]. However, the combination of molecular ion mass and characteristic fragmentation losses provides unambiguous identification of the spirocyclic carbonitrile structure.

Computational Prediction of Spectral Properties

Modern computational chemistry methods enable accurate prediction of spectroscopic properties for 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile, facilitating structure assignment and spectrum interpretation [26] [27] [28].

Density Functional Theory Applications

Density functional theory calculations using hybrid functionals such as B3LYP provide reliable predictions of nuclear magnetic resonance chemical shifts and infrared vibrational frequencies [28] [29]. The accuracy of chemical shift predictions depends critically on the basis set employed, with larger basis sets like 6-311++G(d,p) yielding mean absolute errors of 1.5-2.5 parts per million for carbon-13 nuclei and 0.10-0.20 parts per million for proton nuclei [26] [30].

Vibrational frequency calculations using density functional theory methods typically require scaling factors to account for systematic errors in the harmonic approximation [31] [32]. For B3LYP calculations with double-zeta basis sets, scaling factors of approximately 0.96 are commonly applied to achieve agreement with experimental frequencies [33].

Advanced Computational Methods

Coupled cluster methods such as CCSD(T) with correlation-consistent basis sets provide benchmark accuracy for spectroscopic predictions [34] [35]. These high-level calculations achieve mean absolute errors below 1.0 parts per million for carbon-13 chemical shifts and within 0.15 parts per million for proton chemical shifts [30]. However, the computational cost of such methods limits their application to smaller molecular systems.

Machine Learning Approaches

Recent developments in machine learning have revolutionized spectroscopic prediction capabilities [27] [36]. Graph neural networks trained on extensive databases of experimental chemical shifts achieve remarkable accuracy, with mean absolute errors as low as 0.5 parts per million for carbon-13 and 0.08 parts per million for proton nuclei [26] [36]. These methods offer computational efficiency orders of magnitude greater than traditional quantum chemical approaches while maintaining competitive accuracy.

Hybrid approaches combining quantum mechanical calculations with machine learning corrections represent the current state-of-the-art for spectroscopic prediction [27]. These methods leverage the physical understanding provided by quantum chemistry while benefiting from the pattern recognition capabilities of machine learning algorithms, achieving mean absolute errors below 0.8 parts per million for carbon-13 chemical shifts [26].

The computational prediction of infrared spectra requires consideration of both harmonic and anharmonic contributions to vibrational modes [31] [37]. Second-order vibrational perturbation theory provides improved accuracy for fundamental frequencies, while variational approaches enable prediction of overtone and combination bands [34].

Validation and Benchmarking

Computational predictions require careful validation against experimental data to establish reliability [28] [30]. Systematic studies comparing different theoretical methods have established best practices for spectroscopic calculations, with double-hybrid functionals often providing optimal accuracy-to-cost ratios for medium-sized organic molecules [28].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

165.115364102 g/mol

Monoisotopic Mass

165.115364102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types